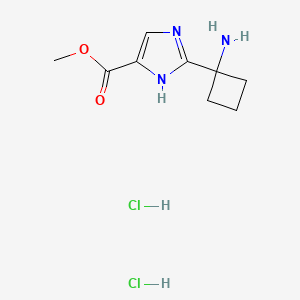
methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3O2 and its molecular weight is 268.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride (CAS No. 2712399-07-8) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13Cl2N3O2
- Molecular Weight : 256.13 g/mol
- CAS Number : 2712399-07-8
Antitumor Effects
Recent studies have highlighted the potential antitumor effects of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Neuroprotective Properties
Research indicates that certain imidazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This suggests a potential therapeutic application for neurological disorders.
Study 1: Anticancer Activity
In a study examining the anticancer properties of imidazole derivatives, this compound was tested against human cancer cell lines. The results indicated:
- IC50 Values : The compound demonstrated an IC50 value in the micromolar range, indicating significant cytotoxicity against cancer cells.
- Mechanism : The observed cytotoxicity was linked to the induction of apoptosis and inhibition of cell cycle progression.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of imidazole-based compounds. This compound was assessed for its ability to protect neuronal cells from oxidative damage:
- Results : The compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
methyl 2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-7(13)6-5-11-8(12-6)9(10)3-2-4-9;;/h5H,2-4,10H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMUMDKAVJMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2(CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














